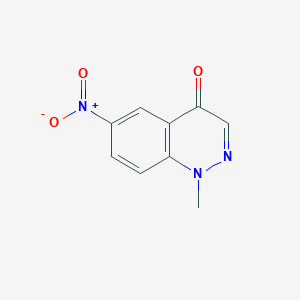
1-Methyl-6-nitrocinnolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-6-nitrocinnolin-4-one is a heterocyclic compound that belongs to the cinnoline family It is characterized by a cinnoline core structure with a methyl group at the 1-position and a nitro group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-nitrocinnolin-4-one typically involves the nitration of 1-Methylcinnolin-4-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the 6-position. The reaction conditions, such as temperature and reaction time, are crucial to achieving high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-6-nitrocinnolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed:
- Reduction of the nitro group yields 1-Methyl-6-aminocinnolin-4-one.
- Substitution reactions yield various 6-substituted derivatives depending on the nucleophile used.
- Oxidation of the methyl group yields 1-Carboxy-6-nitrocinnolin-4-one.
Aplicaciones Científicas De Investigación
1-Methyl-6-nitrocinnolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development. It can be used in the synthesis of potential antimicrobial, anticancer, or anti-inflammatory agents.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents targeting specific biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure and functional groups.
Mecanismo De Acción
The mechanism of action of 1-Methyl-6-nitrocinnolin-4-one and its derivatives depends on their specific biological targets. For example, if a derivative exhibits antimicrobial activity, it may act by inhibiting bacterial enzymes or disrupting cell membrane integrity. The nitro group can undergo bioreduction in microbial cells, leading to the formation of reactive intermediates that damage cellular components. In the case of anticancer activity, the compound may interfere with DNA replication or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
1-Methyl-6-nitrocinnolin-4-one can be compared with other cinnoline derivatives such as:
1-Methylcinnolin-4-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitrocinnolin-4-one: Lacks the methyl group, which may affect its solubility and reactivity.
1-Methyl-3-nitrocinnolin-4-one: Has the nitro group at the 3-position, leading to different chemical and biological properties.
The presence of both the methyl and nitro groups in this compound makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and biological activities.
Propiedades
Fórmula molecular |
C9H7N3O3 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
1-methyl-6-nitrocinnolin-4-one |
InChI |
InChI=1S/C9H7N3O3/c1-11-8-3-2-6(12(14)15)4-7(8)9(13)5-10-11/h2-5H,1H3 |
Clave InChI |
ZHSUQNYXDKAEGT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















